molecular formula C19H19BrN6O3 B1242314 4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B1242314
M. Wt: 459.3 g/mol
InChI Key: SERMSLBHAPXAPJ-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-[[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Structural Characterization

  • Researchers have focused on synthesizing various derivatives of 1,2,5-oxadiazole compounds and examining their structures. For example, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan from related compounds demonstrated the versatility of these structures in chemical synthesis (Yu et al., 2017).

Application in Energetic Materials

  • Compounds based on 1,2,5-oxadiazole and its derivatives, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been studied for their potential as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them suitable for use in safer energetic materials (Yu et al., 2017).

Photodynamic Therapy Applications

  • Certain derivatives of 1,2,5-oxadiazole, similar to the queried compound, have been synthesized and shown to have high singlet oxygen quantum yield, which is essential for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Anticancer Activity

  • Derivatives of 1,2,5-oxadiazole, similar to the queried compound, have been synthesized and tested for their anticancer activity. These compounds demonstrate good to moderate activity against various human cancer cell lines, suggesting their potential in cancer therapy (Yakantham et al., 2019).

Antibacterial and Antifungal Activities

  • Research on derivatives of 1,2,5-oxadiazole has shown significant antibacterial activity against pathogens like Salmonella typhi. This indicates the potential of these compounds in developing new antimicrobial agents (Salama, 2020).

Nonlinear Optical Characterization

  • Studies on 1,3,4-oxadiazole derivatives, which are structurally related to the queried compound, have revealed interesting optical nonlinearity properties. This suggests potential applications in optoelectronics, particularly as optical limiters (Chandrakantha et al., 2011).

Antimicrobial Properties

  • Synthesis and characterization of Schiff base compounds related to 1,2,5-oxadiazole have shown positive results in antibacterial activities against various bacterial strains, indicating their potential as antimicrobial agents (Kakanejadifard et al., 2013).

properties

Molecular Formula

C19H19BrN6O3

Molecular Weight

459.3 g/mol

IUPAC Name

4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C19H19BrN6O3/c1-11-4-3-5-12(6-11)10-28-17-14(20)7-13(8-15(17)27-2)9-23-24-18(21)16-19(22)26-29-25-16/h3-9H,10H2,1-2H3,(H2,21,24)(H2,22,26)/b23-9+

InChI Key

SERMSLBHAPXAPJ-NUGSKGIGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)/C=N/N=C(/C3=NON=C3N)\N)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=NN=C(C3=NON=C3N)N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 3
4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 4
Reactant of Route 4
4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
Reactant of Route 5
4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
Reactant of Route 6
4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

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